molecular formula C11H15BrFNO B14766011 N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine

Katalognummer: B14766011
Molekulargewicht: 276.14 g/mol
InChI-Schlüssel: MJKJDKRWORAMRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine is an organic compound that features a benzylamine structure substituted with bromine, fluorine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine typically involves multi-step reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of the benzene ring, which is then reduced to form the desired alkane. The specific conditions for these reactions include the use of catalysts such as aluminum chloride for the acylation and zinc amalgam in hydrochloric acid for the reduction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted benzylamines with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine is unique due to the specific combination of substituents on the benzylamine structure. The presence of bromine, fluorine, and methoxy groups imparts distinct chemical properties, such as altered reactivity and binding characteristics, which can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H15BrFNO

Molekulargewicht

276.14 g/mol

IUPAC-Name

N-[(4-bromo-2-fluoro-5-methoxyphenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H15BrFNO/c1-7(2)14-6-8-4-11(15-3)9(12)5-10(8)13/h4-5,7,14H,6H2,1-3H3

InChI-Schlüssel

MJKJDKRWORAMRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CC(=C(C=C1F)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.